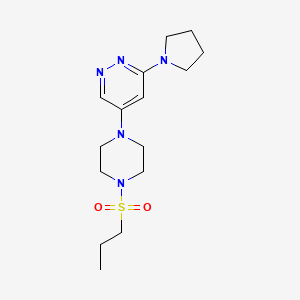

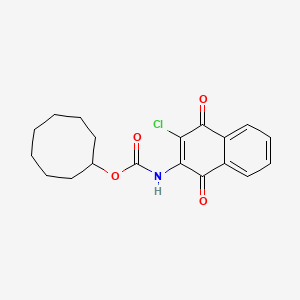

![molecular formula C14H11F3N4O2 B2983001 N-(1-cyanopropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide CAS No. 1803603-64-6](/img/structure/B2983001.png)

N-(1-cyanopropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide

カタログ番号 B2983001

CAS番号:

1803603-64-6

分子量: 324.263

InChIキー: WJNNDLZMSAUASE-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(1-cyanopropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide” is a chemical compound with the linear formula C11H12N2O . It is part of a class of compounds known as trifluoromethyl ketones (TFMKs), which are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .

Synthesis Analysis

The synthesis of such compounds often involves the use of trifluoromethylation of carbon-centered radical intermediates . Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of the trifluoromethyl group. This group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The 19F-centred NMR analysis can be used to study the molecular structure of such fluorinated compounds .Chemical Reactions Analysis

The trifluoromethyl group in the compound can undergo various chemical reactions. Recent advances in trifluoromethylation of carbon-centered radical intermediates have been reported . The C–F bond is the strongest single bond in organic compounds, and its activation is a challenging task in organic synthesis .Physical And Chemical Properties Analysis

Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds . The physical and chemical properties of such compounds can be profoundly altered by the incorporation of fluorinated units .科学的研究の応用

Polymer Applications

- Aromatic polyamides with oxadiazole or benzonitrile units show good thermal stability and solubility in specific solvents. They can be used to create thin, flexible films with strong tensile properties and potential fluorescence applications (Sava et al., 2003).

Photolysis and Chemical Reactions

- The irradiation of certain 1,3,4-oxadiazoles in alcohols induces specific chemical reactions, leading to the formation of various compounds including benzamide derivatives (Tsuge, Oe, & Tashiro, 1977).

Organic Light-Emitting Diodes (OLEDs)

- Iridium emitters with oxadiazole-based ligands have been developed for OLEDs, demonstrating good performance and low efficiency roll-off, indicating potential in display and lighting technologies (Jin et al., 2014).

Antiplasmodial Activity

- N-acylated furazan-3-amines, including benzamide derivatives, show activity against Plasmodium falciparum strains. The nature of the acyl moiety significantly affects the activity and cytotoxicity of these compounds (Hermann et al., 2021).

Antioxidant Evaluation

- Benzoylamino-oxadiazoles have been synthesized and evaluated for antioxidant activity. Some derivatives have shown excellent antioxidant properties and protection against DNA damage (Bondock, Adel, & Etman, 2016).

Alkaline Phosphatase Inhibitors

- Bi-heterocyclic benzamides have been identified as potent inhibitors of alkaline phosphatase, with implications in medicinal chemistry for bone and teeth calcification (Abbasi et al., 2019).

Anticancer Applications

- Benzamide-based oxadiazoles have been synthesized and evaluated for their anticancer activity, showing promising results against various cancer cell lines (Ravinaik et al., 2021).

将来の方向性

特性

IUPAC Name |

N-(1-cyanopropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N4O2/c1-2-10(7-18)19-12(22)9-5-3-8(4-6-9)11-20-13(23-21-11)14(15,16)17/h3-6,10H,2H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJNNDLZMSAUASE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#N)NC(=O)C1=CC=C(C=C1)C2=NOC(=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-cyanopropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

2-Buten-1-ol, 4-(phenylmethoxy)-, (E)-

69152-88-1

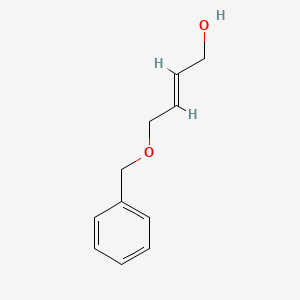

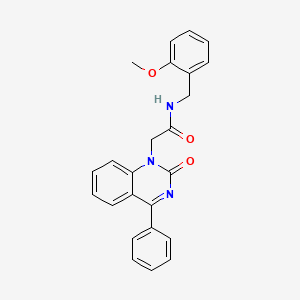

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,4,5-trimethylbenzene-1-sulfonamide](/img/structure/B2982919.png)

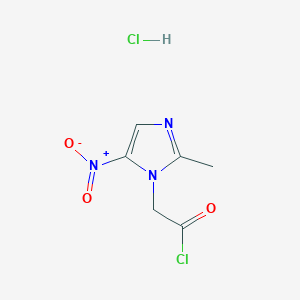

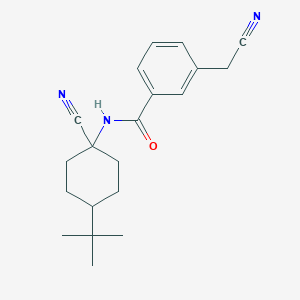

![N-(tert-butyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2982926.png)

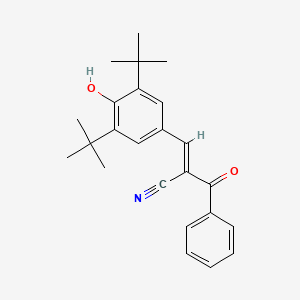

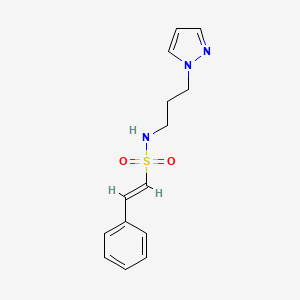

![ethyl 2-oxo-2-((2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)acetate](/img/structure/B2982933.png)

![(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-1-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B2982935.png)

![(E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2982937.png)

![3-Ethyl-2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one](/img/structure/B2982940.png)